N-(3-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide is a complex organic compound known for its diverse applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-methoxyaniline with chloroacetyl chloride to form N-(3-methoxyphenyl)acetamide. This intermediate is then reacted with 4-morpholinylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of N-(3-hydroxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide.
Reduction: Formation of N-(3-methoxyphenyl)-2-(4-morpholin-4-ylphenoxy)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-2-(4-morpholin-4-ylphenoxy)acetamide: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
N-(3-hydroxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide: Contains a hydroxyl group instead of a methoxy group, affecting its biological activity.
Uniqueness
N-(3-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide is unique due to the presence of both the methoxy and sulfonyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of reactions and interactions, making it a versatile tool in scientific research.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-17-4-2-3-15(13-17)20-19(22)14-27-16-5-7-18(8-6-16)28(23,24)21-9-11-26-12-10-21/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNXPUZMGCQNAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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